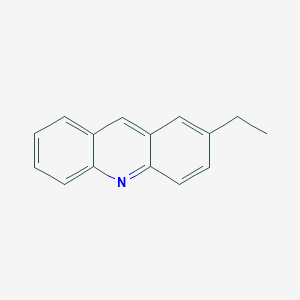

2-Ethylacridine

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

55751-83-2 |

|---|---|

分子式 |

C15H13N |

分子量 |

207.27 g/mol |

IUPAC 名称 |

2-ethylacridine |

InChI |

InChI=1S/C15H13N/c1-2-11-7-8-15-13(9-11)10-12-5-3-4-6-14(12)16-15/h3-10H,2H2,1H3 |

InChI 键 |

LMTKWIQCTSKTDN-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC2=CC3=CC=CC=C3N=C2C=C1 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Ethylacridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 2-Ethylacridine, a heterocyclic aromatic compound. The guide details its structural and physicochemical characteristics, outlines experimental protocols for its synthesis and analysis, and discusses its biological mechanism of action, supported by diagrams and tabulated data for clarity and ease of comparison.

Chemical Identity and Physical Properties

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 55751-83-2 | [1][2] |

| Molecular Formula | C₁₅H₁₃N | [1][2] |

| SMILES | CCC1=CC2=CC3=CC=CC=C3N=C2C=C1 | [1] |

| InChIKey | LMTKWIQCTSKTDN-UHFFFAOYSA-N | [1][2] |

| PubChem CID | 610161 | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Type | Reference |

| Molecular Weight | 207.27 g/mol | --- | [1] |

| Melting Point | Not Experimentally Reported | --- | |

| Boiling Point | Not Experimentally Reported | --- | |

| XLogP3-AA | 4.2 | Computed | [1] |

| Hydrogen Bond Donor Count | 0 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 1 | Computed | [1] |

| Rotatable Bond Count | 1 | Computed | [1] |

| Topological Polar Surface Area | 12.9 Ų | Computed | [1] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol (B145695), DMSO, and DMF. | General | [3][4] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.

The Bernthsen acridine (B1665455) synthesis is a classical and effective method for preparing substituted acridines. It involves the condensation of a diarylamine with a carboxylic acid at high temperatures, typically catalyzed by zinc chloride.[5][6] A modern, solvent-free approach using microwave irradiation can significantly accelerate the reaction.[7]

Reaction Scheme: (Diphenylamine + Propanoic Acid) --(ZnCl₂, Heat)--> this compound

Materials and Equipment:

-

Propanoic acid

-

Zinc chloride (anhydrous)

-

Microwave reactor or oil bath with a round-bottom flask and reflux condenser

-

28% aqueous ammonia (B1221849)

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, combine diphenylamine (1.0 eq), propanoic acid (5.0 eq), and anhydrous zinc chloride (2.0 eq).

-

Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 200-210°C for 10-15 minutes.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC). Alternative: If a microwave reactor is unavailable, combine the reagents in a round-bottom flask and heat in an oil bath at 220-250°C for 4-6 hours under a reflux condenser.[6]

-

Work-up: After cooling to room temperature, carefully add 28% aqueous ammonia to the reaction mixture to neutralize the acid and complex the zinc chloride. Stir until a slurry is formed.

-

Extraction: Filter the slurry and wash the solid residue with water until the filtrate is neutral. Dry the residue and then extract the product with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

The crude this compound can be purified by column chromatography followed by recrystallization.

Column Chromatography:

-

Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Once dry, load this onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (B92381) (e.g., starting from 100% hexane and gradually increasing to 30% ethyl acetate). Collect fractions and monitor by TLC to isolate the fractions containing the pure product.

-

Concentration: Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Recrystallization:

-

Dissolve the purified product in a minimum amount of a hot solvent, such as ethanol or a toluene/hexane mixture.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) of purified this compound in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

UV-Visible (UV-Vis) Spectroscopy:

-

Prepare a dilute solution of this compound in a UV-transparent solvent like ethanol or acetonitrile.

-

Record the absorption spectrum over a range of 200-600 nm using a dual-beam UV-Vis spectrophotometer.

Mass Spectrometry (MS):

-

Introduce a sample into a mass spectrometer, typically via Gas Chromatography (GC-MS) or by direct infusion if using Electrospray Ionization (ESI-MS).

-

Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.

Spectral Data and Interpretation

While experimental spectra for this compound are not widely published, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted and Known Spectral Data for this compound

| Analysis | Data / Predicted Characteristics | Reference |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 207. Major fragments: m/z 192 (loss of CH₃), 179. | [1] |

| ¹H NMR (Predicted) | Aromatic Protons (8H): δ 7.5-8.5 ppm (complex multiplets). Ethyl CH₂ (2H): δ ~2.8-3.0 ppm (quartet). Ethyl CH₃ (3H): δ ~1.3-1.5 ppm (triplet). | Based on acridine and substituted aromatics |

| ¹³C NMR (Predicted) | Aromatic Carbons (13C): δ ~120-150 ppm. Ethyl CH₂: δ ~25-30 ppm. Ethyl CH₃: δ ~13-16 ppm. | Based on acridine and substituted aromatics |

| UV-Vis (Predicted) | Multiple absorption bands characteristic of the acridine chromophore. π→π* transitions: λmax expected in the ranges of ~250 nm and ~350-400 nm. | Based on acridine UV spectrum[8] |

Biological Activity and Signaling Pathway

Acridine derivatives are well-known for their biological activity, primarily as DNA intercalating agents and topoisomerase II inhibitors. This mechanism is the basis for the anticancer properties of many acridine-based drugs.[9]

Mechanism of Action:

-

DNA Intercalation: The planar, aromatic structure of this compound allows it to insert itself between the base pairs of the DNA double helix.

-

Topoisomerase II Inhibition: This intercalation stabilizes the transient DNA-topoisomerase II cleavage complex, preventing the enzyme from re-ligating the DNA strands after resolving topological stress during replication and transcription.

-

DNA Damage: The stabilized cleavage complex leads to the accumulation of DNA double-strand breaks (DSBs).

-

Cellular Response: The cell recognizes these DSBs and activates the DNA Damage Response (DDR) pathway. This leads to the activation of kinases like ATM and ATR, which in turn phosphorylate a cascade of downstream targets, resulting in cell cycle arrest (to allow for DNA repair) and, if the damage is too severe, the induction of apoptosis (programmed cell death).

Caption: Workflow for the synthesis and purification of this compound.

Caption: Proposed signaling pathway for this compound's cytotoxic effects.

References

- 1. This compound | C15H13N | CID 610161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikidata [wikidata.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Bernthsen acridine synthesis (CHEMISTRIAN) | PPTX [slideshare.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Acridine | C13H9N | CID 9215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and Study of Acridine Derivatives as Potential Chemotherapeutic agents | Scholar [scholar.stlawu.edu]

2-Ethylacridine: A Technical Overview of its Chemical Synthesis and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 55751-83-2[1] Molecular Formula: C₁₅H₁₃N[1]

This technical guide provides a comprehensive overview of 2-Ethylacridine, a heterocyclic aromatic compound belonging to the acridine (B1665455) family. Acridine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This document outlines the key chemical and biological aspects of this compound, with a focus on its synthesis, and known biological activities, presented in a format tailored for researchers and professionals in drug development.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 55751-83-2 | [1] |

| Molecular Formula | C₁₅H₁₃N | [1] |

| Molecular Weight | 207.27 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCC1=CC2=CC3=CC=CC=C3N=C2C=C1 | [1] |

| InChI | InChI=1S/C15H13N/c1-2-11-7-8-15-13(9-11)10-12-5-3-4-6-14(12)16-15/h3-10H,2H2,1H3 | [1] |

| InChIKey | LMTKWIQCTSKTDN-UHFFFAOYSA-N | [1] |

Synthesis of this compound

Conceptual Experimental Protocol: Friedländer Annulation

The Friedländer annulation is a widely used method for the synthesis of quinolines and, by extension, acridines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For the synthesis of this compound, a plausible approach would involve the reaction of a suitably substituted 2-aminobenzophenone (B122507) derivative with a ketone bearing an ethyl group.

Hypothetical Reactants:

-

A 2-aminobenzophenone derivative with a substituent that would correspond to the desired substitution pattern on the acridine core.

-

An appropriate ketone, for instance, 1-phenylpropan-1-one, which would provide the ethyl group at the 2-position of the resulting acridine.

General Procedure:

-

Condensation: The 2-aminobenzophenone derivative and the ketone are typically reacted in the presence of a catalyst. Common catalysts include acids (e.g., p-toluenesulfonic acid) or bases (e.g., sodium hydroxide, potassium hydroxide).

-

Solvent and Temperature: The reaction is often carried out in a high-boiling solvent, such as ethanol (B145695) or dimethylformamide (DMF), and may require heating to reflux to drive the condensation and subsequent cyclization.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve precipitation, extraction, and subsequent purification by recrystallization or column chromatography to yield pure this compound.

Caption: Conceptual workflow for the synthesis of this compound via Friedländer Annulation.

Biological Activity and Potential Applications

Acridine derivatives are known to exert their biological effects through various mechanisms, most notably through intercalation into DNA and inhibition of enzymes such as topoisomerases.[4] While specific quantitative data for this compound is limited in publicly available literature, the broader class of acridine compounds has shown significant promise in several therapeutic areas.

Anticancer Activity

Many acridine derivatives have been investigated for their anticancer properties. For instance, certain N-[2-(dialkylamino)alkyl]acridine-4-carboxamides have demonstrated remarkable activity against solid tumors in vivo.[5] Platinum-acridine hybrid agents have also shown potent nanomolar activity in various cancer cell lines, including liver (HepG2), lung (NCI-H460), and breast (MDA-MB-436) cancers.[6] The anticancer activity of acridines is often attributed to their ability to intercalate into DNA, thereby disrupting DNA replication and transcription, and to inhibit topoisomerase enzymes, which are crucial for managing DNA topology during cellular processes.[4]

Anti-inflammatory Activity

Some novel acridine derivatives have been synthesized and evaluated for their anti-inflammatory effects. For example, certain condensation products of 9-chloroacridines with various amines have exhibited significant anti-inflammatory activity in animal models.[3]

Enzyme Inhibition

The planar aromatic structure of the acridine ring system makes it an ideal scaffold for designing enzyme inhibitors. Acridine derivatives have been shown to inhibit a variety of enzymes. For instance, some acridone (B373769) derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

Potential Signaling Pathway Involvement

Given the known mechanisms of action for acridine compounds, this compound could potentially be involved in signaling pathways related to DNA damage response and cell cycle regulation. Intercalation of this compound into DNA would likely trigger a DNA damage response, potentially activating pathways involving ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, leading to cell cycle arrest and apoptosis.

Caption: Hypothetical signaling pathway for this compound-induced DNA damage response.

Conclusion

This compound, as a member of the pharmacologically significant acridine family, holds potential for further investigation in drug discovery and development. While specific biological data for this compound is not extensively documented, the known activities of related acridine derivatives suggest that it may possess valuable anticancer, anti-inflammatory, or other therapeutic properties. The synthesis of this compound can be approached through established synthetic methodologies for the acridine scaffold. Further research is warranted to elucidate the specific biological targets, mechanisms of action, and therapeutic potential of this compound. This guide serves as a foundational resource for researchers embarking on the study of this promising compound.

References

- 1. This compound | C15H13N | CID 610161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 3. Synthesis, anti-inflammatory and anticancer activity evaluation of some novel acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Potential antitumor agents. 50. In vivo solid-tumor activity of derivatives of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Platinum–Acridine Agents with High Activity in Cancers Expressing the Solute Carrier MATE1 (SLC47A1) - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activities of 2-Substituted Acridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine (B1665455) and its derivatives represent a significant class of heterocyclic compounds that have been extensively studied for their diverse biological activities.[1][2] The planar tricyclic structure of the acridine core is crucial for its primary mechanism of action: intercalation into DNA.[3] This interaction disrupts DNA replication and transcription, leading to cytotoxic effects, which has made acridine derivatives a focal point in anticancer drug discovery.[4]

Substitutions on the acridine ring system can significantly modulate the physicochemical properties, biological activity, and target selectivity of these compounds. The C2 position is a key site for modification, influencing the molecule's electronic properties and its interaction with biological macromolecules. While specific data on 2-ethylacridine is sparse, studies on derivatives with other substituents at the C2 position, such as methyl or methoxy (B1213986) groups, provide valuable insights into the structure-activity relationships (SAR) of this class of compounds.[5][6]

This technical guide provides an in-depth overview of the biological activities of 2-substituted acridine derivatives, with a focus on their anticancer properties. It covers their mechanism of action, summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows.

Mechanism of Action

The primary anticancer mechanisms of acridine derivatives are DNA intercalation and the inhibition of topoisomerase enzymes.

2.1. DNA Intercalation:

The planar aromatic structure of the acridine ring allows it to insert itself between the base pairs of the DNA double helix.[3] This intercalation is stabilized by π-π stacking interactions with the DNA bases. The insertion of the acridine molecule causes a local unwinding of the DNA helix, leading to conformational changes that can interfere with the binding of DNA polymerases and RNA polymerases, thereby inhibiting DNA replication and transcription.[1]

2.2. Topoisomerase Inhibition:

Topoisomerases are essential enzymes that regulate the topology of DNA during cellular processes like replication, transcription, and recombination.[1][7] Acridine derivatives can act as topoisomerase inhibitors, which are broadly classified into two types:

-

Topoisomerase Poisons: These agents stabilize the transient covalent complex formed between topoisomerase and DNA (the cleavage complex). This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis.

-

Catalytic Inhibitors: These compounds interfere with the catalytic cycle of the enzyme without stabilizing the cleavage complex. They can, for example, prevent the binding of the enzyme to DNA or inhibit the cleavage step.

The substitution pattern on the acridine ring can influence the specific type of topoisomerase inhibited (Topoisomerase I or II) and the mechanism of inhibition.

Below is a diagram illustrating the general mechanism of action of acridine derivatives.

Caption: General mechanism of action of 2-substituted acridine derivatives.

Quantitative Data on Biological Activities

While specific data for this compound derivatives is unavailable, the following table summarizes the cytotoxic activities of some 2-methylacridine (B1618800) derivatives against various cancer cell lines. This data provides a reference for the potential potency of C2-alkyl substituted acridines.

| Compound ID | Substitution | Cancer Cell Line | Assay Type | IC50 (µg/mL) | Reference |

| AS-2 | 2-methyl-9-[(4'-methyl)phenylamino] | A-549 (Lung) | MTT | 187.5 | [8] |

| AS-2 | 2-methyl-9-[(4'-methyl)phenylamino] | MCF-7 (Breast) | MTT | 212.5 | [8] |

Note: Higher IC50 values indicate lower cytotoxic activity. The presented data for 2-methylacridine derivatives suggest moderate to low cytotoxicity in these specific assays. Further derivatization and optimization would be necessary to enhance potency.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of acridine derivatives.

4.1. Synthesis of 2-Substituted-9-Chloroacridine

This protocol is a general method for the synthesis of the 9-chloroacridine (B74977) intermediate, which can then be further derivatized.

-

Step 1: Synthesis of 2-(p-tolylamino) benzoic acid

-

A mixture of o-chlorobenzoic acid (0.04 mol), p-toluidine (B81030) (0.08 mol), sodium acetate (B1210297) (4.1 g), copper powder (0.2 g), copper oxide (0.1 g), and DMF (25 ml) is refluxed for 2 hours at 160–170 °C.

-

The reaction mixture is then cooled and poured into water.

-

The precipitate is collected by filtration, washed with water, and recrystallized from ethanol (B145695) to yield 2-(p-tolylamino) benzoic acid.[8]

-

-

Step 2: Synthesis of 2-methyl-9-chloroacridine

-

A mixture of 2-(p-tolylamino) benzoic acid (0.022 mol) and freshly distilled phosphorous oxychloride (0.176 mol) is slowly heated for about 15 minutes at 85–90 °C on a water bath.

-

When the initial boiling subsides, the mixture is heated on a heating mantle for 2 hours at 140–150 °C.

-

The excess phosphorous oxychloride is removed by distillation under reduced pressure.

-

The residue is cooled and treated with ice-cold water and ammonia (B1221849) solution to precipitate the product.

-

The crude product is filtered, washed with water, and recrystallized from a suitable solvent to give 2-methyl-9-chloroacridine.[8]

-

4.2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-substituted acridine derivative) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[9][10]

4.3. Topoisomerase Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

-

Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a 20 µL reaction mixture containing:

-

2 µL of 10x Topoisomerase I assay buffer

-

1 µL of supercoiled plasmid DNA (e.g., 0.5 µg)

-

1 µL of the test compound at various concentrations (or solvent for control)

-

x µL of nuclease-free water to bring the volume to 19 µL.[1]

-

-

Enzyme Addition: Add 1 µL of human Topoisomerase I enzyme to initiate the reaction. Include a "no enzyme" control.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[1]

-

Agarose (B213101) Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel. Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

Visualization: Stain the gel with a DNA stain (e.g., Ethidium Bromide or SYBR Safe) and visualize the DNA bands under UV light.

-

Analysis of Results:

-

No Enzyme Control: A single band of supercoiled DNA.

-

Enzyme Control (no inhibitor): A band of relaxed DNA, which migrates slower than supercoiled DNA.

-

Inhibitor-Treated Samples: Inhibition of topoisomerase I will result in a dose-dependent decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.[1]

-

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of novel 2-substituted acridine derivatives.

Caption: Workflow for cytotoxicity screening of 2-substituted acridine derivatives.

Conclusion

2-Substituted acridine derivatives continue to be a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Their primary mechanisms of action, DNA intercalation and topoisomerase inhibition, are well-established, and the substituent at the C2 position plays a crucial role in modulating their biological activity. While there is a clear need for further research to synthesize and evaluate this compound derivatives specifically, the data from related 2-substituted analogues and the general understanding of the acridine pharmacophore provide a strong foundation for future drug discovery efforts. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers to explore the therapeutic potential of this important class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of acridines via copper-catalyzed amination/annulation cascades between arylboronic acids and anthranils - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines - Arabian Journal of Chemistry [arabjchem.org]

- 7. Topoisomerase I and II Activity Assays | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of 2-Ethylacridine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acridine (B1665455) derivatives have long been a subject of intense scientific scrutiny due to their diverse biological activities, particularly their potential as anticancer agents.[1][2] The planar tricyclic structure of the acridine core is a key feature that allows these molecules to interact with cellular macromolecules, primarily DNA, leading to the disruption of essential cellular processes. This technical guide provides an in-depth exploration of the putative mechanism of action of 2-Ethylacridine, a specific derivative of the acridine family. While direct experimental data for this compound is limited in publicly available literature, this document extrapolates its likely mechanisms based on the well-established activities of the acridine scaffold. We present a comprehensive overview of the primary modes of action for acridine compounds—DNA intercalation and topoisomerase inhibition—and provide detailed experimental protocols for their investigation. Furthermore, this guide includes structured data tables and conceptual diagrams to facilitate a deeper understanding of the experimental workflows and signaling pathways involved.

Introduction to the Acridine Scaffold

The acridine nucleus, a nitrogen-containing heterocyclic aromatic compound, serves as a foundational structure for a multitude of biologically active molecules.[3] The inherent planarity of the acridine ring system is a critical determinant of its ability to insert between the base pairs of double-stranded DNA, a process known as intercalation.[4] This interaction can lead to a cascade of cellular events, including the inhibition of DNA replication and transcription, ultimately culminating in cell cycle arrest and apoptosis.[5]

Several acridine derivatives have entered clinical studies as anticancer agents, with their mechanisms of action often linked to their ability to function as topoisomerase poisons.[1][6] Topoisomerases are essential enzymes that resolve DNA topological challenges during various cellular processes.[7] By stabilizing the transient DNA-topoisomerase cleavage complex, acridine compounds can induce cytotoxic DNA double-strand breaks.[6]

Postulated Mechanism of Action of this compound

Based on the extensive research on the acridine class of compounds, the mechanism of action of this compound is likely to involve one or both of the following core processes:

-

DNA Intercalation: The planar aromatic rings of this compound are expected to facilitate its insertion into the DNA double helix.

-

Topoisomerase Inhibition: this compound may act as a topoisomerase inhibitor, leading to the accumulation of DNA strand breaks.

The following sections will delve into the experimental methodologies required to investigate these potential mechanisms.

Investigating DNA Intercalation

DNA intercalation is a primary mechanism by which acridine derivatives exert their cytotoxic effects.[4] The insertion of the planar acridine ring between DNA base pairs can lead to a local unwinding of the DNA helix, altering its structure and interfering with the binding of DNA-processing enzymes.

Experimental Protocol: UV-Visible Spectrophotometry for DNA Binding Analysis

This protocol outlines the use of UV-Visible spectrophotometry to assess the binding of this compound to DNA. Intercalation is often accompanied by a bathochromic (red) shift and hypochromism in the absorption spectrum of the compound.

Table 1: Experimental Parameters for UV-Visible Spectrophotometry

| Parameter | Value/Description |

| Instrument | Dual-beam UV-Visible Spectrophotometer |

| Wavelength Range | 200-800 nm |

| Buffer | Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4) |

| DNA Source | Calf Thymus DNA (ctDNA) |

| Compound Concentration | Fixed concentration (e.g., 50 µM) |

| DNA Concentration | Titrated from 0 to 100 µM |

| Incubation Time | 5-10 minutes at room temperature |

| Data Analysis | Analysis of changes in absorbance and peak wavelength |

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a stock solution of ctDNA in the Tris-HCl buffer.

-

In a quartz cuvette, place a solution of this compound at a fixed concentration.

-

Record the initial UV-Visible spectrum of the compound alone.

-

Incrementally add aliquots of the ctDNA stock solution to the cuvette.

-

After each addition, gently mix and allow the solution to equilibrate for 5 minutes before recording the spectrum.

-

Continue the titration until no further significant spectral changes are observed.

-

Analyze the spectra for evidence of a bathochromic shift and hypochromism. The binding constant (Kb) can be calculated using the Wolfe-Shimer equation.[8]

Expected Data and Interpretation

The binding of this compound to DNA is expected to result in a decrease in the molar absorptivity (hypochromism) and a shift of the absorption maximum to a longer wavelength (bathochromic shift). This is indicative of the intercalation of the acridine ring into the hydrophobic environment between the DNA base pairs.

Investigating Topoisomerase Inhibition

Acridine derivatives are well-documented inhibitors of topoisomerase I and II.[6] These enzymes are crucial for managing DNA topology during replication, transcription, and recombination.[7] Inhibition of these enzymes leads to the accumulation of DNA strand breaks, triggering cell death pathways.

Experimental Protocol: Topoisomerase II Relaxation Assay

This protocol describes a common in vitro assay to determine the inhibitory effect of this compound on human topoisomerase IIα (Topo IIα). The assay measures the enzyme's ability to relax supercoiled plasmid DNA.

Table 2: Reagents and Conditions for Topoisomerase II Relaxation Assay

| Component | Description |

| Enzyme | Human Topoisomerase IIα |

| Substrate | Supercoiled plasmid DNA (e.g., pBR322 or pUC19) |

| Assay Buffer | 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT |

| Test Compound | This compound (various concentrations) |

| Positive Control | Etoposide or Amsacrine (m-AMSA) |

| Reaction Temperature | 37°C |

| Reaction Time | 30 minutes |

| Analysis Method | Agarose (B213101) Gel Electrophoresis |

Methodology:

-

Prepare a reaction mixture containing the assay buffer, supercoiled plasmid DNA, and the desired concentration of this compound or control compound.

-

Initiate the reaction by adding human Topo IIα to the mixture.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Load the samples onto a 1% agarose gel containing ethidium (B1194527) bromide.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Visualize the DNA bands under UV light and document the results.

Expected Data and Interpretation

In the absence of an inhibitor, Topo IIα will convert the fast-migrating supercoiled DNA into slower-migrating relaxed DNA. An effective inhibitor like this compound would prevent this relaxation, resulting in the persistence of the supercoiled DNA band. The concentration of this compound that inhibits 50% of the enzyme activity is reported as the IC50 value.

Cellular Effects and Signaling Pathways

The interaction of this compound with DNA and topoisomerases is expected to trigger a cascade of cellular responses, ultimately leading to cytotoxicity in cancer cells.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

Table 3: Protocol Outline for MTT Assay

| Step | Description |

| 1. Cell Seeding | Seed cancer cells in a 96-well plate and allow them to adhere overnight. |

| 2. Compound Treatment | Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours). |

| 3. MTT Addition | Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. |

| 4. Solubilization | Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. |

| 5. Absorbance Reading | Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. |

| 6. IC50 Calculation | Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve. |

Postulated Signaling Pathway

The DNA damage induced by this compound is likely to activate cell cycle checkpoints and apoptotic pathways. A simplified, hypothetical signaling cascade is depicted below.

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the comprehensive investigation of the mechanism of action of this compound.

Caption: Experimental workflow for investigating this compound's mechanism.

Conclusion

While specific experimental data on this compound remains to be published, its structural similarity to other well-characterized acridine derivatives provides a strong foundation for postulating its mechanism of action. The methodologies and conceptual frameworks presented in this guide offer a robust starting point for researchers and drug development professionals to systematically investigate the biological activities of this compound and similar compounds. The primary targets are likely to be DNA and topoisomerase enzymes, leading to the induction of DNA damage and subsequent activation of cell death pathways. Further empirical studies are essential to definitively elucidate the precise molecular interactions and cellular consequences of this compound treatment.

References

- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Derivatives [mdpi.com]

A Comprehensive Technical Guide to the Solubility and Stability Studies of 2-Ethylacridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed guide to the methodologies for conducting solubility and stability studies on 2-Ethylacridine. As of the compilation of this guide, specific experimental data on the solubility and stability of this compound is not extensively available in public literature. Therefore, this guide focuses on the requisite experimental protocols and best practices for generating such data.

Introduction

This compound is a heterocyclic aromatic compound with a molecular formula of C15H13N and a molecular weight of 207.27 g/mol [1]. As with any compound under investigation for pharmaceutical or other applications, a thorough understanding of its physicochemical properties is paramount. Solubility and stability are critical parameters that influence a compound's bioavailability, formulation development, and shelf-life. This technical guide outlines the essential experimental protocols for the comprehensive evaluation of the solubility and stability of this compound.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies[2].

Data Presentation: Hypothetical Solubility of this compound

The following table is a template for presenting solubility data for this compound once determined.

| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Method |

| Purified Water | 25 | 7.0 | Data to be determined | Shake-Flask |

| 0.1 N HCl | 37 | 1.2 | Data to be determined | Shake-Flask |

| Phosphate (B84403) Buffer | 37 | 6.8 | Data to be determined | Shake-Flask |

| Ethanol | 25 | N/A | Data to be determined | Shake-Flask |

| Propylene Glycol | 25 | N/A | Data to be determined | Shake-Flask |

| DMSO | 25 | N/A | Data to be determined | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from established methodologies for solubility determination[3][4][5][6].

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid form)

-

Solvents: Purified Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 6.8, Ethanol, Propylene Glycol, DMSO

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC-UV or UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the samples to stand to let the undissolved solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical method's linear range.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

The experiment should be performed in triplicate for each solvent.

Experimental Workflow: Solubility Determination

Caption: A generalized workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Stability Assessment

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods[7][8][9][10][11][12][13].

Data Presentation: Hypothetical Forced Degradation of this compound

This table provides a template for summarizing the results from forced degradation studies.

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | Data to be determined | Data to be determined |

| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 | Data to be determined | Data to be determined |

| Oxidation | 3% H₂O₂ | 24 h | 25 | Data to be determined | Data to be determined |

| Thermal | Solid State | 48 h | 80 | Data to be determined | Data to be determined |

| Photolytic | Solid State | 24 h | 25 | Data to be determined | Data to be determined |

Experimental Protocol: Forced Degradation Studies

This protocol outlines the conditions for subjecting this compound to various stress conditions as per ICH guidelines[7][11].

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water, acetonitrile (B52724), and methanol

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Keep the solution at 60°C for a specified duration. At various time points, withdraw samples, neutralize with a base, and analyze by HPLC.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at 60°C for a specified duration. At various time points, withdraw samples, neutralize with an acid, and analyze by HPLC.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature. Withdraw samples at different time intervals and analyze by HPLC.

-

Thermal Degradation: Place solid this compound in a temperature-controlled oven at 80°C. Analyze samples at various time points.

-

Photolytic Degradation: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[14][15][16][17][18]. A control sample should be kept in the dark. Analyze both samples by HPLC.

Experimental Workflow: Forced Degradation Study

Caption: A generalized workflow for conducting forced degradation studies on this compound.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients[8][9][10][19][20]. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Experimental Protocol: Stability-Indicating HPLC Method Development

Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a photodiode array (PDA) or UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Data acquisition and processing software

Procedure:

-

Forced Degradation Sample Preparation: Prepare a mixture of samples from the forced degradation studies to ensure all potential degradation products are present.

-

Initial Method Scouting:

-

Mobile Phase: Start with a gradient of a buffered aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Column: A C18 column is a good starting point.

-

Detection Wavelength: Use a PDA detector to determine the optimal wavelength for detecting this compound and its degradants.

-

-

Method Optimization: Adjust the mobile phase composition, gradient, pH, flow rate, and column temperature to achieve adequate separation of all peaks. The goal is to have a resolution of >1.5 between the main peak and the closest eluting impurity/degradant peak.

-

Method Validation: Once the method is optimized, it must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Logical Relationship: Stability-Indicating Method Development

Caption: The logical progression for the development of a stability-indicating HPLC method for this compound.

Conclusion

The protocols and methodologies outlined in this guide provide a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these established scientific principles and regulatory guidelines is essential for generating high-quality, reliable data that will be critical for the further development of this compound for any potential application in the pharmaceutical industry. While specific data for this compound is not yet widely published, the application of these methodologies will undoubtedly fill this knowledge gap.

References

- 1. This compound | C15H13N | CID 610161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. who.int [who.int]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. ijtsrd.com [ijtsrd.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. scispace.com [scispace.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. biomedres.us [biomedres.us]

- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 14. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 15. youtube.com [youtube.com]

- 16. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 17. fda.gov [fda.gov]

- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. web.vscht.cz [web.vscht.cz]

- 20. chromatographyonline.com [chromatographyonline.com]

2-Ethylacridine: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Ethylacridine, a heterocyclic compound belonging to the acridine (B1665455) family, has been identified as a molecule of interest with potential therapeutic applications. While research specifically focused on this compound is in its early stages, the broader class of acridine derivatives has a well-documented history of diverse biological activities. This guide provides an in-depth overview of the known and potential therapeutic uses of this compound, drawing upon data from closely related and well-studied acridine compounds to illustrate its potential mechanisms of action and experimental considerations. The primary areas of focus include its potential as an anticancer and antimicrobial agent. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound.

Introduction to this compound

This compound is an aromatic heterocyclic compound with the molecular formula C₁₅H₁₃N. Like other acridine derivatives, its planar tricyclic structure is a key feature that is believed to underpin its biological activities. While specific experimental data on this compound is limited, it has been identified in natural sources such as Salacia chinensis and is suggested to possess a range of therapeutic properties, including anti-tumor, anti-microbial, anti-fungal, anti-viral, and anti-diabetic effects.[1]

Potential Anticancer Applications

The planar structure of acridine derivatives allows them to intercalate into DNA, a mechanism that can disrupt DNA replication and transcription in rapidly dividing cancer cells.[2][3][4][5][6] Furthermore, acridines have been shown to inhibit topoisomerase enzymes, which are crucial for managing DNA topology during cell division.[2][7] While specific cytotoxicity data for this compound is not yet available in published literature, the following table summarizes the anticancer activity of representative acridine derivatives against various cancer cell lines to provide a reference for its potential efficacy.

Table 1: Cytotoxicity of Representative Acridine Derivatives Against Cancer Cell Lines

| Compound Name | Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Amsacrine (m-AMSA) | Leukemia (HL-60) | MTT Assay | 0.05 - 0.2 | [Generic literature values] |

| DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) | Colon Cancer (HCT-116) | SRB Assay | 0.1 - 1.0 | [Generic literature values] |

| 9-Aminoacridine | Lung Cancer (A549) | MTT Assay | 5 - 15 | [Generic literature values] |

| Acridine-4-carboxamide derivative | Breast Cancer (MCF-7) | MTT Assay | 1.5 - 5.0 | [Generic literature values] |

| Triazoloacridone (C-1305) | Ovarian Cancer (A2780) | MTT Assay | 0.01 - 0.1 | [Generic literature values] |

Note: The data presented in this table is for illustrative purposes and represents the activity of well-studied acridine derivatives, not this compound itself.

Postulated Mechanism of Anticancer Action

The primary proposed mechanisms of anticancer activity for acridine derivatives, which may be applicable to this compound, are DNA intercalation and topoisomerase inhibition.

dot

Caption: Postulated anticancer mechanism of this compound.

Experimental Protocols for Anticancer Activity Evaluation

This protocol outlines a general method for assessing the cytotoxic effects of a compound on cancer cell lines.

dot

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a blank (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

This assay determines if a compound can bind to DNA by measuring the displacement of a known DNA intercalator, ethidium (B1194527) bromide (EtBr).

dot

Caption: Workflow for the DNA intercalation assay.

Detailed Methodology:

-

Prepare DNA-EtBr Complex: Prepare a solution of calf thymus DNA (ctDNA) and ethidium bromide in a suitable buffer (e.g., Tris-HCl).

-

Fluorescence Measurement: Measure the initial fluorescence of the DNA-EtBr complex using a fluorometer (excitation ~520 nm, emission ~600 nm).

-

Titration: Add small aliquots of a stock solution of this compound to the DNA-EtBr solution.

-

Record Fluorescence: After each addition, allow the solution to equilibrate and record the fluorescence intensity. A decrease in fluorescence indicates the displacement of EtBr from the DNA by the test compound.

-

Data Analysis: Plot the change in fluorescence against the concentration of this compound to determine the binding affinity.

Potential Antimicrobial Applications

Acridine derivatives have a long history of use as antimicrobial agents. A recent study has specifically highlighted the potential of this compound as an antibacterial agent against Methicillin-Resistant Staphylococcus aureus (MRSA).[1][8] Molecular docking studies suggest that this compound has a high binding affinity to the NorA efflux pump in S. aureus, a protein that contributes to antibiotic resistance by actively pumping drugs out of the bacterial cell.[1][8] By inhibiting this pump, this compound could potentially restore the efficacy of existing antibiotics.

Table 2: Potential Antimicrobial Activity Spectrum of Acridine Derivatives

| Organism Type | Representative Organisms | Potential Effect of Acridine Derivatives |

|---|---|---|

| Gram-positive bacteria | Staphylococcus aureus (including MRSA), Streptococcus pyogenes | Inhibition of growth, potential efflux pump inhibition |

| Gram-negative bacteria | Escherichia coli, Pseudomonas aeruginosa | Generally less susceptible, but some derivatives show activity |

| Fungi | Candida albicans, Aspergillus fumigatus | Inhibition of growth and biofilm formation |

| Protozoa | Plasmodium falciparum (Malaria) | Historical use as antimalarial agents |

Note: This table represents the general antimicrobial potential of the acridine class of compounds. Specific data for this compound is needed.

Postulated Mechanism of Antimicrobial Action

The antimicrobial mechanism of acridines is multifaceted. For bacteria, in addition to DNA intercalation which is a common mechanism, inhibition of efflux pumps is a key strategy to overcome drug resistance.

dot

Caption: Postulated antimicrobial mechanism of this compound.

Experimental Protocols for Antimicrobial Activity Evaluation

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

dot

Caption: Experimental workflow for the MIC assay.

Detailed Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the appropriate broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The preliminary evidence suggesting its interaction with the MRSA NorA efflux pump is particularly noteworthy in the current era of rising antimicrobial resistance. However, to fully realize its potential, further research is imperative.

Key areas for future investigation include:

-

Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a broad panel of human cancer cell lines.

-

In-depth Antimicrobial Susceptibility Testing: Determining the MIC values of this compound against a wide range of clinically relevant bacteria and fungi.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms through which this compound exerts its anticancer and antimicrobial effects, including detailed studies on DNA binding, topoisomerase inhibition, and efflux pump modulation.

-

In Vivo Efficacy and Toxicity: Assessing the therapeutic efficacy and safety profile of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to optimize potency and selectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. Efflux pump inhibitor combined with ofloxacin decreases MRSA biofilm formation by regulating the gene expression of NorA and quorum sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural basis for inhibition of the drug efflux pump NorA from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Ethylacridine as a Fluorescent Probe in Cell Imaging

Introduction

Acridine (B1665455) derivatives are a class of fluorescent compounds widely utilized in cell biology for their ability to intercalate into nucleic acids and accumulate in acidic organelles.[1][2] 2-Ethylacridine, a derivative of the acridine core structure, is anticipated to exhibit similar photophysical properties, making it a potential candidate for a fluorescent probe in cellular imaging. Its utility is predicted to stem from its metachromatic properties, fluorescing at different wavelengths upon binding to different cellular components, and its ability to act as a lysosomotropic agent.[3][4]

The proposed mechanism of action for this compound involves its cell-permeable nature, allowing it to cross the plasma membrane of live cells.[3] Once inside, it is expected to bind to DNA and RNA, emitting a green fluorescence.[1] As a weak base, it is also predicted to accumulate in acidic compartments like lysosomes and autophagosomes, where it would become protonated and form aggregates, leading to a red-orange fluorescence emission.[3] This differential staining capability makes it a potentially valuable tool for studying nuclear morphology, cell viability, and the dynamics of acidic vesicular organelles (AVOs).

Data Presentation

Table 1: Predicted Photophysical Properties of this compound in a Cellular Context

| Target Molecule/Organelle | Predicted Binding Mechanism | Predicted Excitation (nm) | Predicted Emission (nm) | Observed Color |

| Double-stranded DNA (dsDNA) | Intercalation | ~502 | ~525 | Green |

| Single-stranded DNA (ssDNA) / RNA | Electrostatic interactions, stacking | ~460 | ~650 | Red |

| Acidic Vesicular Organelles | Protonation and aggregation | ~460-500 | ~640-650 | Red/Orange |

Data is extrapolated from known properties of Acridine Orange and other acridine derivatives.[1][2][5]

Table 2: Recommended Staining Concentrations and Incubation Times (To be Optimized)

| Application | Cell Type | This compound Concentration | Incubation Time |

| General live cell staining | Various | 0.5 - 5 µM | 15 - 30 minutes |

| Staining acidic organelles | Various | 1 - 5 µM | 15 minutes |

| Cell viability assessment (with a counterstain) | Various | 1 - 5 µM | 5 - 15 minutes |

These are starting recommendations and should be optimized for specific cell types and experimental conditions to minimize cytotoxicity.[3][5]

Experimental Protocols

Protocol 1: General Staining of Live Cells

This protocol provides a general guideline for staining adherent cells with this compound to visualize the nucleus and cytoplasm.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

Complete cell culture medium

-

Live cells cultured on glass-bottom dishes or chamber slides

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

-

Reagent Preparation: Prepare a fresh working solution of this compound in pre-warmed complete cell culture medium or PBS. A final concentration in the range of 1-5 µM is a good starting point.[5]

-

Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[5]

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells twice with pre-warmed PBS to remove excess dye and reduce background fluorescence.[3]

-

-

Imaging:

-

Add fresh, pre-warmed PBS or culture medium to the cells.

-

Immediately visualize the cells using a fluorescence microscope.

-

Use a blue excitation filter (around 488 nm) to observe the predicted green fluorescence of the nucleus and a green excitation filter (around 540-550 nm) for the potential red fluorescence of RNA-rich regions or acidic organelles.[5]

-

Protocol 2: Staining of Acidic Vesicular Organelles (AVOs)

This protocol is designed to specifically visualize lysosomes and other acidic organelles.

Materials:

-

Same as Protocol 1.

Procedure:

-

Cell Preparation: Culture cells to 50-75% confluency.[3]

-

Reagent Preparation: Prepare a fresh working solution of this compound in complete cell culture medium to a final concentration of 1-5 µg/mL (approximately 2-5 µM).[3]

-

Staining:

-

Remove the culture medium.

-

Add the pre-warmed this compound staining solution to the cells.

-

Incubate for 15 minutes at 37°C in a CO2 incubator.[3]

-

-

Washing: Wash the cells twice with pre-warmed PBS.

-

Imaging:

-

Add fresh, pre-warmed phenol (B47542) red-free medium or PBS.

-

Image immediately using a fluorescence microscope.

-

For red lysosomal fluorescence, use an excitation filter around 465 nm and an emission filter around 650 nm.[3]

-

For green cytoplasmic and nuclear fluorescence, use an excitation filter around 488 nm and an emission filter around 525 nm.[5]

-

Protocol 3: Cell Viability Assessment with a Counterstain (e.g., Propidium Iodide)

This dual-staining protocol allows for the differentiation of live, apoptotic, and necrotic cells. This compound will stain all cells, while a membrane-impermeable dye like Propidium Iodide (PI) will only enter cells with compromised membranes (dead cells).[5]

Materials:

-

This compound solution (e.g., 100 µg/mL in PBS)

-

Propidium Iodide solution (e.g., 100 µg/mL in PBS)

-

Cell suspension

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension in PBS or culture medium.

-

Staining Solution Preparation: Prepare a fresh dual-staining solution. A common method is to mix one part this compound solution with one part PI solution.[6]

-

Staining:

-

Add the staining solution to the cell suspension.

-

Mix gently and incubate for 5-15 minutes at room temperature, protected from light.[7]

-

-

Analysis:

-

Fluorescence Microscopy: Place a small volume of the stained cell suspension on a microscope slide. Observe under a fluorescence microscope.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer with appropriate laser and filter configurations for green and red fluorescence.

-

Visualizations

Caption: General workflow for staining and imaging live cells with this compound.

Caption: Predicted mechanism of this compound staining in different cellular compartments.

References

- 1. What is the principle of acridine orange stain? | AAT Bioquest [aatbio.com]

- 2. Acridine orange - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Acridine Orange and Propidium Iodide Protocol | TN 184 [denovix.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for DNA Intercalation Studies with 2-Ethylacridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the intercalation of 2-Ethylacridine into DNA. Acridine (B1665455) derivatives are a well-known class of DNA intercalators, and understanding their binding mechanism is crucial for the development of new therapeutic agents.[1][2][3] The following protocols describe the use of various biophysical techniques to characterize the binding affinity, mode of interaction, and thermodynamic profile of this compound with DNA.

Overview of DNA Intercalation

DNA intercalation is a mode of binding where a molecule, typically a planar aromatic compound, inserts itself between the base pairs of the DNA double helix.[1][2][4] This interaction can lead to significant changes in the structural properties of DNA, such as unwinding and lengthening of the helix, which can interfere with cellular processes like DNA replication and transcription.[4][5] These effects are the basis for the use of many intercalating agents as anticancer and antimicrobial drugs.[1][2]

Experimental Protocols

The following sections detail the experimental procedures for studying the interaction of this compound with DNA. For all experiments, it is recommended to use a buffer solution such as Tris-HCl or phosphate (B84403) buffer at physiological pH (e.g., 7.4) to maintain the stability of the DNA structure. Highly polymerized calf thymus DNA (ct-DNA) is commonly used for these studies.[6]

UV-Vis spectroscopy is a fundamental technique to detect the formation of a complex between this compound and DNA. The binding of an intercalating agent to DNA typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the absorption spectrum of the compound.[4][7]

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in the working buffer.

-

Prepare a stock solution of ct-DNA in the buffer. The concentration of DNA can be determined spectrophotometrically by measuring the absorbance at 260 nm (using an extinction coefficient of 6600 M⁻¹cm⁻¹).[6]

-

-

Titration:

-

Keep the concentration of this compound constant in a quartz cuvette.

-

Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

-

After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum (typically in the range of 200-500 nm) after each addition of DNA.

-

-

Data Analysis:

Fluorescence spectroscopy is a highly sensitive method to study DNA binding interactions. The intrinsic fluorescence of this compound may be quenched or enhanced upon binding to DNA.[10][11] Additionally, a competitive binding assay using a fluorescent probe like ethidium (B1194527) bromide (EB) can be employed.[6][12][13]

Protocol for Intrinsic Fluorescence:

-

Titration:

-

Similar to the UV-Vis protocol, titrate a solution of this compound with increasing concentrations of ct-DNA.

-

-

Data Acquisition:

-

Excite the sample at the λmax of this compound and record the emission spectrum.

-

-

Data Analysis:

-

The quenching or enhancement of fluorescence can be analyzed using the Stern-Volmer equation to determine the quenching constant.[10]

-

Protocol for Competitive Binding with Ethidium Bromide (EB):

-

Preparation of DNA-EB Complex:

-

Prepare a solution containing a fixed concentration of ct-DNA and EB. The fluorescence of EB is significantly enhanced upon intercalation into DNA.[14]

-

-

Titration:

-

Add increasing concentrations of this compound to the DNA-EB complex solution.

-

-

Data Acquisition:

-

Excite the sample at the excitation wavelength of EB (around 520 nm) and record the emission spectrum (around 600 nm).

-

-

Data Analysis:

CD spectroscopy is used to investigate conformational changes in DNA upon ligand binding.[15][16] The characteristic B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.[15][17] Intercalation can induce changes in these bands.

Protocol:

-

Sample Preparation:

-

Prepare solutions of ct-DNA in the absence and presence of varying concentrations of this compound.

-

-

Data Acquisition:

-

Record the CD spectra of the samples in the far-UV region (typically 200-320 nm).

-

-

Data Analysis:

Viscometry provides strong evidence for the mode of DNA binding. Intercalation causes a lengthening of the DNA helix to accommodate the bound ligand, leading to an increase in the viscosity of the DNA solution.[4][5][18] In contrast, groove binding or electrostatic interactions have a smaller effect on DNA viscosity.[19]

Protocol:

-

Sample Preparation:

-

Prepare a series of solutions with a constant concentration of ct-DNA and increasing concentrations of this compound.

-

-

Measurement:

-

Measure the flow time of each solution using a viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature.

-

-

Data Analysis:

-

Calculate the relative viscosity (η/η₀), where η and η₀ are the viscosities of the DNA solution in the presence and absence of this compound, respectively.

-

Plot the relative viscosity against the ratio of [this compound]/[DNA]. A significant increase in relative viscosity is indicative of intercalation.[18][19]

-

Data Presentation

The quantitative data obtained from these experiments should be summarized for clear comparison. Below are example tables with placeholder data for illustrative purposes.

Table 1: Spectroscopic and Binding Data for this compound with ct-DNA

| Parameter | Value | Method |

| Binding Constant (Kb) | 5.2 x 105 M-1 | UV-Vis Spectroscopy |

| Stern-Volmer Constant (KSV) | 1.8 x 104 M-1 | Fluorescence Quenching |

| Apparent Binding Constant (Kapp) | 4.5 x 105 M-1 | EB Displacement Assay |

| Number of Binding Sites (n) | ~1 per 4-5 base pairs | Spectroscopic Titration |

Table 2: Thermodynamic Parameters for the Interaction of this compound with ct-DNA

| Parameter | Value at 298 K | Method |

| Gibbs Free Energy (ΔG°) | -32.5 kJ/mol | van't Hoff Equation |

| Enthalpy (ΔH°) | -18.2 kJ/mol | van't Hoff Equation |

| Entropy (ΔS°) | +48.0 J/mol·K | van't Hoff Equation |

Table 3: Viscometric and Thermal Denaturation Data

| Parameter | Change upon Binding | Interpretation |

| Relative Viscosity | Significant Increase | DNA Lengthening (Intercalation) |

| Melting Temperature (ΔTm) | + 5.8 °C | Stabilization of DNA Helix |

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental protocols.

Caption: Workflow for UV-Vis and Fluorescence Spectroscopy.

Caption: Workflow for Ethidium Bromide Displacement Assay.

Caption: Workflow for CD Spectroscopy and Viscosity Measurements.

Caption: Conceptual Pathway of this compound's Cellular Action.

References

- 1. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ojs.wiserpub.com [ojs.wiserpub.com]

- 3. Interactions between DNA and the acridine intercalator: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of binding mode: intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Viscosity dependence of ethidium-DNA intercalation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA-interacting properties of two analogous square-planar cis-chlorido complexes: copper versus palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A multi-spectroscopic and molecular docking approach for DNA/protein binding study and cell viability assay of first-time reported pendent azide bearing Cu(II)-quercetin and dicyanamide bearing Zn(II)-quercetin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multi-spectroscopic, thermodynamic, and molecular docking/dynamic approaches for characterization of the binding interaction between calf thymus DNA and palbociclib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DNA Analysis by Fluorescence Quenching Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Circular dichroism and conformational polymorphism of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]

2-Ethylacridine Staining for Live-Cell Imaging: A Novel Application Under Exploration

Currently, a standardized and validated protocol for the use of 2-Ethylacridine as a vital stain for live-cell imaging is not publicly available in scientific literature or through commercial suppliers. While acridine (B1665455) derivatives are a well-known class of fluorescent compounds, the specific application of this compound for visualizing live cells is an area that appears to be under-explored. This document, therefore, serves as a foundational guide for researchers and drug development professionals interested in investigating the potential of this compound as a novel live-cell imaging probe.

The information presented herein is based on the general principles of live-cell staining and the known properties of similar acridine-based dyes. It is intended to provide a starting point for methodology development and optimization.

Introduction to this compound